2,6-Bis(trifluoromethyl)-4-pyridinol
Overview
Description
“2,6-Bis(trifluoromethyl)benzoic acid” is used as an organic intermediate in synthesis . It is also used as a pharmaceutical intermediate and organic intermediate in chemical synthesis .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which could be related to the synthesis of “2,6-Bis(trifluoromethyl)-4-pyridinol”, has been discussed in a review . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
Molecular Structure Analysis
The molecular formula of “2,6-Bis(trifluoromethyl)benzoic acid” is C9H4F6O2 . The structure is available as a 2D Mol file or as a computed 3D SD file .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2,6-Bis(trifluoromethyl)benzoic acid” include a white to pale cream to pale yellow appearance, a melting point of 134.0-140.0°C, and solubility in water .
Scientific Research Applications
Polymer Synthesis and Properties
- Rigid-Rod Polymers : Derivatives of 2,6-bis(trifluoromethyl)-4-pyridinol have been utilized in the synthesis of rigid-rod poly(pyridinium triflate)s. These polymers exhibit significant thermal and thermooxidative stability, are soluble in polar aprotic solvents, and can be cast into tough, thin films with high moduli, indicating potential applications in high-performance materials (Huang et al., 2000).
- High Conductivity Molten Salts : Compounds based on bis(trifluoromethanesulfonyl)imide, a related structure, demonstrate reduced melting points and high conductivity, making them suitable as ionic liquids for electrochemical applications (McFarlane et al., 2000).
- Fluorinated Polyimides : Novel pyridine-containing polyimides, derived from similar pyridinol structures, show outstanding thermal stability, mechanical properties, and low dielectric constants, suggesting their utility in electronic and aerospace industries (Guan et al., 2015).
Catalysis and Chemical Reactions
- Olefins Dimerization/Oligomerization : Research has demonstrated that pyridine derivatives containing trifluoromethyl groups can significantly enhance the catalytic activity and stability of cobalt and iron complexes in olefin oligomerization, offering a pathway to more efficient and durable catalysts (Tellmann et al., 2005).
- Room Temperature Synthesis of Cyclobutenes : 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides, related to this compound, have been used as precursors in a metal-free [2+2] cycloaddition reaction with alkynes at room temperature, highlighting a mild and efficient method for synthesizing cyclobutenes without the need for irradiation or heating (Alcaide et al., 2015).
Materials Science
- Luminescent Materials : Studies on CdII complexes of bis(iminoalkyl)pyridine ligands have shown that these compounds are luminescent at room temperature, suggesting potential applications in optoelectronic devices and sensors (Fan et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
2,6-bis(trifluoromethyl)-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6NO/c8-6(9,10)4-1-3(15)2-5(14-4)7(11,12)13/h1-2H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISDCCRNXLFXDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80344297 | |
Record name | 2,6-Bis(trifluoromethyl)-4-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43150-55-6 | |
Record name | 2,6-Bis(trifluoromethyl)-4-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43150-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Bis(trifluoromethyl)-4-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80344297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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